1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine
Description
1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine is a fluorinated imidazole derivative characterized by a trifluoroethyl group (-CH₂CF₃) attached to the nitrogen atom of the imidazole ring and an amine group at the 4-position. The compound’s hydrochloride form has a molecular weight of 201.58 g/mol .
The trifluoroethyl group introduces significant steric and electronic effects.
Properties
Molecular Formula |
C5H6F3N3 |
|---|---|
Molecular Weight |
165.12 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)imidazol-4-amine |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)2-11-1-4(9)10-3-11/h1,3H,2,9H2 |
InChI Key |
YGTJGXAKDLLYQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1CC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine typically involves the introduction of the trifluoroethyl group to an imidazole precursor. One common method includes the reaction of 4-aminoimidazole with 2,2,2-trifluoroethyl iodide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the imidazole ring to its reduced form.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoroethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine
This compound hydrochloride is a fluorinated organic compound with significant interest in scientific research due to the unique chemical properties imparted by the trifluoroethyl group. This compound is valuable in medicinal chemistry, agrochemistry, and material science.
Preparation Methods
The synthesis of this compound hydrochloride typically involves reacting imidazole derivatives with trifluoroethylating agents. A common method includes using 2,2,2-trifluoroethylamine hydrochloride as a fluorine source, often catalyzed by transition metals like iron or copper to facilitate the N-trifluoroethylation of imidazole. Industrial production may involve multi-step synthesis, including preparing intermediate compounds and converting them into the desired product, potentially using continuous flow reactors and advanced catalytic systems to enhance efficiency and yield.
Chemical Reactions Analysis
This compound hydrochloride can undergo substitution, oxidation, reduction, and radical reactions. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and radical initiators like azobisisobutyronitrile (AIBN). Reactions are typically conducted under controlled temperature and pressure to ensure high selectivity and yield, with major products varying based on specific reagents and conditions. For example, oxidation reactions may yield imidazole N-oxides, while substitution reactions can produce trifluoroethyl-substituted imidazole derivatives.
Areas of Application
- Medicinal Chemistry: This compound is used as a building block for synthesizing pharmaceuticals with enhanced metabolic stability and bioavailability. Its unique properties make it suitable for developing compounds with improved pharmacokinetic profiles. For instance, derivatives of this compound have shown activity against cancer cell lines, with some analogs demonstrating significant activity.
- Agrochemistry: It serves as a precursor for developing agrochemicals with improved efficacy and environmental safety. The trifluoroethyl group contributes to enhanced efficacy and reduced environmental impact compared to traditional agrochemicals.
- Material Science: The trifluoroethyl group's unique properties make the compound valuable in designing advanced materials with specific electronic and optical characteristics.
This compound hydrochloride is a fluorinated organic compound that has attracted considerable attention in medicinal chemistry and related fields due to its unique chemical properties and potential biological activities. The trifluoroethyl group enhances chemical stability and reactivity, improving metabolic stability and bioavailability in pharmaceutical compounds. The compound's biological activity is attributed to its interaction with specific molecular targets within biological systems, where the trifluoroethyl moiety enhances binding affinity to target proteins, modulating their activity and influencing cellular signaling pathways by affecting key enzymes and receptors.
Case Studies
- Anticancer Activity: Derivatives of this compound showed promising results in inhibiting tumor growth in vitro and in vivo models. The incorporation of the trifluoroethyl group significantly enhanced the anticancer activity compared to non-fluorinated analogs.
- Antimicrobial Properties: Research has indicated potential antimicrobial activity against various pathogens. Compounds derived from this compound exhibited inhibitory effects on bacterial growth, suggesting its utility in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the binding affinity of the compound to its target by increasing lipophilicity and electronic interactions. This can lead to the modulation of biological pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Functional Impact of Substituents
- Trifluoroethyl vs.
- Imidazole vs. Pyrazole Core : Imidazole’s dual nitrogen atoms enable hydrogen bonding and coordination with metal ions, whereas pyrazole’s structure may favor different binding modes .
- Fluorine Position : 2-Fluorobenzyl () retains aromaticity but with reduced electron-withdrawing effects compared to aliphatic trifluoroethyl groups, impacting solubility and target engagement .
Biological Activity
Introduction
1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group enhances its lipophilicity, which may influence its solubility and permeability in biological systems. This article reviews the biological activity of this compound, focusing on its interactions with various molecular targets, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound is characterized by an imidazole ring attached to a trifluoroethyl group. This structural configuration is significant for its biological interactions:
- Imidazole Ring : Common in biologically active molecules, it plays a crucial role in enzyme catalysis and receptor interactions.
- Trifluoroethyl Group : Enhances lipophilicity and metabolic stability, potentially improving the compound's efficacy as a drug candidate.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Chemical Formula | CHFN |
| Molecular Weight | 181.12 g/mol |
| Functional Groups | Imidazole ring, Trifluoroethyl |
| Lipophilicity | Enhanced due to trifluoroethyl substitution |
The biological activity of this compound is attributed to its interaction with various molecular targets through:
- Hydrogen Bonding : The imidazole nitrogen can form hydrogen bonds with biological macromolecules.
- Lipophilic Interactions : The trifluoroethyl group allows for better penetration through lipid membranes, facilitating interaction with hydrophobic pockets in proteins.
Case Studies and Research Findings
Research has indicated several potential applications for this compound:
Table 2: Summary of Biological Activities
Synthesis and Applications
The synthesis of this compound involves several methodologies that leverage its unique chemical properties:
- Medicinal Chemistry : Used to modify lead compounds to enhance biological activity and metabolic stability.
- Organic Synthesis : Serves as a building block for creating fluorinated compounds valuable in drug development.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves:
- Interaction with target proteins through hydrophobic and polar interactions.
- Modulation of biochemical pathways leading to altered physiological responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
